4-(3-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methoxyphenyl group and a triphenylmethyl group attached to the pyrazole ring, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole typically involves the reaction of 3-methoxyphenylhydrazine with triphenylmethyl ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 4-(3-Hydroxyphenyl)-1-(triphenylmethyl)-1H-pyrazole.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(3-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylhydrazine: A precursor used in the synthesis of the compound.
Triphenylmethyl ketone: Another precursor used in the synthesis.
Other Pyrazoles: Compounds with similar pyrazole rings but different substituents.
Uniqueness
4-(3-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole is unique due to the presence of both a methoxyphenyl group and a triphenylmethyl group, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
919802-99-6 |
---|---|
Molecular Formula |
C29H24N2O |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-1-tritylpyrazole |
InChI |
InChI=1S/C29H24N2O/c1-32-28-19-11-12-23(20-28)24-21-30-31(22-24)29(25-13-5-2-6-14-25,26-15-7-3-8-16-26)27-17-9-4-10-18-27/h2-22H,1H3 |
InChI Key |
MSRNFDFKXILWAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN(N=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.